![molecular formula C19H20N2O3 B2758755 Phenyl (3-methyl-4-(2-oxopiperidin-1-yl)phenyl)carbamate CAS No. 941872-68-0](/img/structure/B2758755.png)
Phenyl (3-methyl-4-(2-oxopiperidin-1-yl)phenyl)carbamate
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Overview
Description
Synthesis Analysis
The synthesis of a similar compound, Apixaban, has been described in a few studies . It involves modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .
Chemical Reactions Analysis
Apixaban, a similar compound, is known to inhibit activated factor X (FXa) in the blood coagulation cascade . It has an inhibitory constant of 0.08 nM for human FXa, and it produces a rapid onset of inhibition of FXa .
Scientific Research Applications
Antiviral Activity
Indole derivatives, including phenyl N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]carbamate, have shown promise as antiviral agents. For instance:
- Compound 2: 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide exhibited potent antiviral effects against Coxsackie B4 virus .
Anti-Inflammatory and Analgesic Properties
Certain indole derivatives, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide, have demonstrated anti-inflammatory and analgesic activities. These compounds may offer therapeutic benefits in managing pain and inflammation .
Antitubercular Activity
Phenyl N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]carbamate derivatives have been investigated for their antitubercular effects. Specifically:
Mechanism of Action
properties
IUPAC Name |
phenyl N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14-13-15(20-19(23)24-16-7-3-2-4-8-16)10-11-17(14)21-12-6-5-9-18(21)22/h2-4,7-8,10-11,13H,5-6,9,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYVUJADNDKESY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)OC2=CC=CC=C2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]carbamate |
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